Product packaging for 2-Amino-3-ammoniopropanoate(Cat. No.:)

2-Amino-3-ammoniopropanoate

Cat. No.: B1263102
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Understanding in Amino Acid Chemistry

The field of amino acid chemistry has evolved significantly from the initial identification of the 20 proteinogenic amino acids that form the basis of proteins. portlandpress.com The discovery of non-proteinogenic amino acids, those not encoded in the standard genetic code, opened new avenues of research. portlandpress.comwikipedia.org These unique amino acids are often found in nature as secondary metabolites in organisms like bacteria, plants, and fungi. wikipedia.orgresearchgate.net 2,3-diaminopropionic acid, and by extension its zwitterionic form 2-Amino-3-ammoniopropanoate, falls into this category. wikipedia.orgnp-mrd.org Initially identified in various natural products, including certain antibiotics and siderophores, its importance as a precursor and a structural component has been increasingly recognized. wikipedia.orgnih.govmedchemexpress.com The study of such non-canonical amino acids has expanded our understanding of biological diversity and has provided tools for creating novel molecules with specific functions. nih.gov

The Zwitterionic State of this compound and its Biophysical Relevance

Like all amino acids, this compound can exist as a zwitterion, a molecule with both a positive and a negative electrical charge, while the net charge is zero. quora.comuomustansiriyah.edu.iq This state arises from the transfer of a proton from the carboxylic acid group to the amino groups. numberanalytics.com In the case of this compound, which possesses two amino groups and one carboxyl group, the zwitterionic form is the predominant species at physiological pH. nih.govnih.gov

The biophysical relevance of this zwitterionic state is profound. The distribution of charges within the molecule influences its interactions with other molecules, including water, ions, and macromolecules like proteins and nucleic acids. numberanalytics.comresearchgate.net These electrostatic interactions are critical in various biological contexts. For instance, the zwitterionic nature of amino acids plays a crucial role in protein folding and stability by enabling the formation of salt bridges. numberanalytics.com In the case of this compound, its unique charge distribution due to the presence of two amino groups can be manipulated to create peptides with pH-responsive behavior, which is a valuable property in drug delivery systems. nih.gov

Scope of Contemporary Academic Inquiry into this compound

Current research on this compound, more commonly referred to in literature as 2,3-diaminopropionic acid (Dap), is diverse and expanding. Key areas of investigation include:

Peptide Synthesis: Dap is a valuable building block in the synthesis of novel peptides. chemimpex.comchemimpex.com Its incorporation can introduce unique structural features and functionalities. For example, peptides containing Dap have been designed to exhibit enhanced gene silencing capabilities with low toxicity. nih.gov The use of protected forms of Dap, such as Fmoc-Dap-OH and Boc-Dap-OH, is common in solid-phase peptide synthesis to create complex and modified peptides for various research and therapeutic purposes. chemimpex.comchemimpex.comacs.org

Natural Product Biosynthesis: Researchers are actively studying the biosynthetic pathways of natural products that contain the Dap moiety. wikipedia.orgnih.gov This includes antibiotics like viomycin (B1663724) and capreomycin, and siderophores such as staphyloferrin B. wikipedia.orgnih.goviucr.org Understanding these pathways can lead to the development of new antimicrobial agents.

Enzyme Inhibition and Mechanism Studies: Derivatives of Dap are used to probe the mechanisms of enzymes and to act as inhibitors. medchemexpress.com For instance, it has been shown to inhibit polyphenoloxidase (PPO), an enzyme responsible for browning in fruits and vegetables. medchemexpress.com

Neuroscience Research: Protected derivatives of Dap are utilized in the synthesis of compounds that interact with neurotransmitter receptors, such as NMDA receptors, highlighting its potential in the development of neurological drugs. medchemexpress.com

Bioconjugation: The functional groups on Dap can be modified for use in bioconjugation techniques, allowing for the labeling and tracking of biomolecules. chemimpex.com

Physicochemical Properties of L-2,3-Diaminopropionic Acid

Property Value Source
Molecular Formula C₃H₈N₂O₂ wikipedia.org
Molecular Weight 104.11 g/mol wikipedia.orgnih.govnih.gov
IUPAC Name (2S)-2,3-diaminopropanoic acid nih.gov
CAS Number 4033-39-0 wikipedia.org
pKa (strongest acidic) ~2.1
pKa (strongest basic) ~9.57
Optical Rotation +24° (c=2 in 0.5 M HCl)

Research Applications of 2,3-Diaminopropionic Acid (Dap) Derivatives

Application Area Specific Use Reference
Peptide Synthesis Building block for complex and modified peptides. chemimpex.comchemimpex.com
Drug Development Synthesis of peptide-based drugs and NMDA receptor agonists. chemimpex.commedchemexpress.com
Gene Silencing Component of pH-responsive peptides for nucleic acid delivery. nih.gov
Enzyme Inhibition Inhibitor of polyphenoloxidase (PPO). medchemexpress.com
Bioconjugation Used for selective labeling of biomolecules. chemimpex.com
Natural Product Synthesis Precursor for antibiotics and siderophores. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B1263102 2-Amino-3-ammoniopropanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-azaniumylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-94-6
Record name 2,3-Diaminopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Pathways and Metabolic Dynamics of 2 Amino 3 Ammoniopropanoate

Biosynthetic Mechanisms of 2-Amino-3-ammoniopropanoate

The synthesis of this compound is intrinsically linked to central metabolic pathways, highlighting its role as a key node in cellular metabolism.

Origin from Pyruvate (B1213749) and Central Carbon Metabolites

This compound is primarily synthesized from pyruvate, a key intermediate in glycolysis. wikipedia.orglibretexts.org The carbon skeleton of alanine (B10760859) is directly derived from pyruvate. libretexts.org This close relationship establishes a direct link between carbohydrate metabolism and amino acid synthesis. wikipedia.org The synthesis process involves the reductive amination of pyruvate. wikipedia.orgnih.gov This reaction consumes a reducing equivalent, typically from NADH, and incorporates an ammonium (B1175870) ion to form alanine. wikipedia.org The availability of pyruvate, therefore, directly influences the cell's capacity to synthesize alanine. wikipedia.org

Enzymatic Synthesis via Aminotransferases

The key enzymes responsible for the synthesis of this compound are aminotransferases, also known as transaminases. wikipedia.orgresearchgate.net The most prominent of these is alanine aminotransferase (ALT), which catalyzes the reversible transfer of an amino group from a donor molecule to pyruvate. wikipedia.org

A common amino group donor is glutamate (B1630785). In this two-step process, glutamate is first synthesized from α-ketoglutarate, ammonia (B1221849), and NADH by glutamate dehydrogenase. Subsequently, alanine aminotransferase transfers the amino group from glutamate to pyruvate, forming alanine and regenerating α-ketoglutarate. wikipedia.org This reaction is readily reversible, allowing for the synthesis or degradation of alanine depending on the cellular concentrations of the substrates and products. wikipedia.orgresearchgate.net Aminotransferases require pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme to facilitate the amino group transfer. wikipedia.org

The following table summarizes the key enzymes and reactions in the biosynthesis of this compound:

EnzymeReactionSubstratesProductsGlutamate DehydrogenaseReductive aminationα-ketoglutarate, NH₃, NADHGlutamate, NAD⁺, H₂OAlanine Aminotransferase (ALT)TransaminationPyruvate, GlutamateAlanine, α-ketoglutarate

Interconversion Dynamics with Branched-Chain Amino Acids

This compound metabolism is also interconnected with that of branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. wikipedia.org While alanine is synthesized from pyruvate, the catabolism of BCAAs in tissues like skeletal muscle can provide the amino groups necessary for alanine synthesis. wikipedia.orgnih.gov During periods of fasting or prolonged exercise, muscle protein is broken down, releasing BCAAs. nih.gov

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). frontiersin.org In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate to form glutamate. frontiersin.org This newly formed glutamate can then donate its amino group to pyruvate via the action of alanine aminotransferase, resulting in the formation of alanine. wikipedia.orgwikipedia.org This process effectively shuttles nitrogen from BCAA breakdown to alanine. wikipedia.org Studies have demonstrated this interconversion, showing that a significant portion of circulating leucine is converted to its corresponding keto-acid and back. annualreviews.org

Catabolic Pathways and Degradation Mechanisms of this compound

The breakdown of this compound is a critical process for energy production and nitrogen transport, mirroring its synthetic pathways in reverse.

Enzymatic Breakdown and Pyruvate Formation

The primary catabolic pathway for this compound involves its conversion back to pyruvate. This reaction is catalyzed by alanine aminotransferase (ALT), the same enzyme responsible for its synthesis. nih.govsmpdb.ca In eukaryotes, the degradation of L-alanine occurs through this transamination reaction, where the amino group is transferred from alanine to α-ketoglutarate, yielding pyruvate and glutamate. nih.gov

This reversibility of the ALT-catalyzed reaction is crucial for metabolic flexibility, allowing cells to either produce or consume alanine based on their metabolic needs. wikipedia.org The resulting pyruvate can then enter central metabolic pathways for energy production or biosynthesis. nih.gov Specifically, pyruvate can be transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the citric acid cycle for complete oxidation. nih.gov

Integration into the Glucose-Alanine Cycle and Gluconeogenesis

The catabolism of this compound is a key component of the glucose-alanine cycle, a vital inter-organ metabolic loop that primarily involves muscle and the liver. wikipedia.orgwikipedia.org This cycle facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. tuscany-diet.net

In muscle tissue, particularly during periods of amino acid degradation for fuel, amino groups are collected by glutamate through transamination. wikipedia.org Glutamate then transfers its amino group to pyruvate, a product of glycolysis, via alanine aminotransferase to form alanine. wikipedia.orgpathbank.org This newly synthesized alanine is released into the bloodstream and transported to the liver. wikipedia.orgquora.com

In the liver, the process is reversed. Alanine aminotransferase transfers the amino group from alanine to α-ketoglutarate, reforming pyruvate and glutamate. pathbank.orgquora.com The pyruvate is then used as a substrate for gluconeogenesis, the synthesis of new glucose. wikipedia.orgsmpdb.ca This newly formed glucose can be released back into the circulation to be taken up by muscle and other tissues for energy. wikipedia.org The glutamate in the liver can be deaminated by glutamate dehydrogenase, releasing ammonia which is then safely detoxified through the urea (B33335) cycle. wikipedia.orgpathbank.org The glucose-alanine cycle thus serves to transport amino groups to the liver for disposal and to recycle the carbon skeletons of amino acids for glucose production. wikipedia.orgwikipedia.org

The following table outlines the key steps of the Glucose-Alanine Cycle:

TissueProcessKey ReactionEnzymeMuscleAlanine SynthesisPyruvate + Glutamate → Alanine + α-ketoglutarateAlanine Aminotransferase (ALT)LiverAlanine CatabolismAlanine + α-ketoglutarate → Pyruvate + GlutamateAlanine Aminotransferase (ALT)LiverGluconeogenesisPyruvate → GlucoseMultiple enzymesLiverUrea CycleGlutamate → NH₄⁺ → UreaGlutamate Dehydrogenase & Urea Cycle Enzymes

Table of Compound Names

Compound NameThis compoundL-AlaninePyruvateGlutamateα-ketoglutarateNADHNAD⁺AmmoniaValineLeucineIsoleucineAcetyl-CoAGlucoseUreaPyridoxal phosphate

Linkages to the Tricarboxylic Acid (TCA) Cycle

The metabolic breakdown of this compound provides a direct link to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. The key enzyme in this process is diaminopropionate ammonia-lyase (DAPAL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. asm.orgresearchgate.net DAPAL catalyzes the conversion of 2,3-diaminopropionate to pyruvate and ammonia. asm.orgresearchgate.net

The degradation of L-2,3-diaminopropionate to pyruvate proceeds through a 2-aminoacrylate intermediate. nih.gov Pyruvate is a critical metabolic intermediate that can be readily converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate, thus initiating the cycle of reactions that generate reducing equivalents (NADH and FADH₂) for ATP production. researchgate.netmdpi.com This enzymatic conversion firmly establishes the metabolic connection between this compound and the TCA cycle, allowing its carbon skeleton to be utilized for energy production. mdpi.comnih.gov

Metabolic Linkage of this compound to the TCA Cycle
MetaboliteEnzymeProductLink to TCA Cycle
This compoundDiaminopropionate ammonia-lyase (DAPAL)Pyruvate + AmmoniaPyruvate is converted to Acetyl-CoA, the entry point of the TCA cycle.

Intermediary Metabolism and Cross-Pathway Interactions

The metabolism of this compound is not an isolated pathway but is intricately connected with the metabolism of other amino acids and central nitrogen pathways.

Reciprocal Relationships with Glutamate and Glutamine Metabolism

The accumulation of this compound has been shown to induce a requirement for proline in Salmonella enterica. nih.gov Proline biosynthesis is a multi-step process that begins with the phosphorylation of glutamate. nih.gov It is suggested that the primary amine group on the beta-carbon of this compound may react with an intermediate in this pathway, specifically γ-glutamyl phosphate, thereby disrupting proline synthesis. nih.gov This interaction highlights a reciprocal relationship where the presence of this compound directly impacts the metabolic flux from glutamate to proline.

Furthermore, the neurotoxin β-N-methylamino-L-alanine (BMAA), which can be derived from 2,3-diaminopropanoic acid, has been observed to affect the glutamate/glutamine cycle between neurons and glial cells. researchgate.netelifesciences.org The metabolism of BMAA is closely linked to cellular nitrogen control and can influence metabolic processes involving 2-oxoglutarate and glutamate. researchgate.net

Metabolic Connections to Aspartate, Asparagine, Serine, and Glycine (B1666218) Pathways

The metabolic pathways of this compound are interconnected with those of aspartate, asparagine, serine, and glycine. Studies have indicated that the accumulation of this compound can lead to auxotrophy related to the inhibition of enzymes in the biosynthetic pathways of aspartate and the amino acids derived from it. researchgate.net

The biosynthesis of 2,3-diaminopropionate itself can originate from serine through a pyridoxal phosphate (PLP) mediated amination. researchgate.net Conversely, the degradation of this compound can impact serine and glycine metabolism. The breakdown of this compound generates a reactive intermediate, 2-aminoacrylate. asm.orgnih.gov This intermediate is known to inactivate serine hydroxymethyltransferase (GlyA), the enzyme responsible for the reversible conversion of serine to glycine. asm.orgresearchgate.net This inactivation can disrupt the balance between serine and glycine pools, which are crucial for the synthesis of proteins, nucleic acids, and for cellular antioxidant defense. d-nb.info The addition of glycine has been shown to partially alleviate the growth inhibition caused by 2-aminoacrylate stress. asm.org

The precursor to asparagine is oxaloacetate, which is converted to aspartate via a transaminase that uses glutamate. wikipedia.org Asparagine is then synthesized from aspartate and glutamine. wikipedia.org The inhibition of aspartate pathway enzymes by this compound can, therefore, have cascading effects on asparagine availability.

Interactions of this compound Metabolism with Other Amino Acid Pathways
Interacting Amino AcidNature of InteractionKey Enzymes/Metabolites Involved
Glutamate/ProlineInhibition of proline biosynthesis from glutamate.γ-glutamyl phosphate
Aspartate/AsparagineInhibition of biosynthetic pathways.Aspartate pathway enzymes
Serine/GlycineFormation from serine; inhibition of serine-glycine interconversion.Serine hydroxymethyltransferase (GlyA), 2-aminoacrylate

Role in Cellular Nitrogen Economy and Ammonia Assimilation

The degradation of this compound to pyruvate and ammonia positions it as a source of cellular nitrogen. nih.govresearchgate.net The released ammonia can be assimilated into the central nitrogen metabolic pathways, contributing to the cellular nitrogen economy. In many bacteria, the primary route for ammonia assimilation, especially at low concentrations, is the glutamine synthetase (GS) and glutamate synthase (GOGAT) cycle. researchgate.netplos.org

In this cycle, glutamine synthetase catalyzes the ATP-dependent condensation of ammonia with glutamate to form glutamine. nih.gov Glutamate synthase then transfers the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate. plos.orgnih.gov This allows the cell to efficiently capture and incorporate ammonia into key nitrogen donors, glutamate and glutamine, which are then used for the synthesis of other nitrogen-containing biomolecules. plos.orgscielo.br The production of BMAA from 2,3-diaminopropanoic acid in cyanobacteria is also linked to nitrogen starvation conditions, highlighting the role of this metabolic axis in response to cellular nitrogen status. researchgate.net

Enzymatic Catalysis and Mechanistic Biochemistry Involving 2 Amino 3 Ammoniopropanoate

Transamination Reactions: Substrate and Product Relationships of 2-Amino-3-ammoniopropanoate

Transamination reactions are fundamental to the metabolism of amino acids, facilitating the interconversion of amino acids and α-keto acids. While classic transamination involves the transfer of an α-amino group, the biosynthesis of this compound involves a related pyridoxal-5'-phosphate (PLP)-dependent mechanism that introduces a second amino group.

Mechanism of Pyridoxal-5'-Phosphate (PLP)-Dependent Aminotransferases

The biosynthesis of L-2,3-diaminopropionic acid (the non-zwitterionic form of this compound) is a well-documented example of a PLP-dependent enzymatic process. wikipedia.org In organisms like Staphylococcus aureus, the enzymes SbnA and SbnB work in concert to synthesize L-Dap. nih.gov This process is essential for the production of the siderophore staphyloferrin B, which is crucial for iron acquisition. nih.gov

The general mechanism for PLP-dependent β-substitution reactions, which is analogous to the formation of L-Dap, proceeds through several key steps:

Formation of the External Aldimine: The amino acid substrate displaces the lysine (B10760008) residue of the enzyme that is bound to the PLP cofactor, forming an external aldimine. acs.org

Deprotonation: A catalytic lysine residue in the active site deprotonates the Cα of the substrate, leading to the formation of a resonance-stabilized carbanion known as the quinonoid intermediate. acs.org

Elimination: The leaving group at the β-carbon is eliminated, generating a reactive 2-aminoacrylate intermediate. acs.org

Nucleophilic Attack: A nucleophile, in this case, an amino group donor, attacks the Cβ of the 2-aminoacrylate intermediate. acs.org

Reprotonation and Release: The Cα is reprotonated, and the newly synthesized amino acid product is released, regenerating the PLP-enzyme complex. acs.org

In the specific case of L-Dap biosynthesis by SbnA and SbnB, O-phospho-L-serine and L-glutamate are utilized to produce an intermediate, which is then oxidatively hydrolyzed by SbnB to yield L-Dap and α-ketoglutarate. nih.gov The biosynthesis of 2,3-diaminobutyric acid from L-threonine by a PLP-dependent β-replacement enzyme using ammonia (B1221849) as a nucleophile provides a parallel example of this type of reaction. rsc.org

Stereochemical Aspects of this compound in Transamination

The enzymatic synthesis of 2,3-diaminopropanoic acid is highly stereoselective, predominantly yielding the L-enantiomer, (2S)-2,3-diaminopropanoic acid. This stereospecificity is critical for its biological function, as it is the L-form that is incorporated into secondary metabolites. nih.gov The stereochemical configuration is defined by the S-configuration at the α-carbon.

The stereochemistry of the reaction is controlled by the precise three-dimensional arrangement of the substrate and the PLP cofactor within the enzyme's active site. This orientation dictates that the addition of the amino group to the β-carbon occurs with retention of stereochemistry. The optical rotation of L-2,3-diaminopropionic acid has been measured as +24° in 0.5 M hydrochloric acid, which serves as a confirmation of its L-configuration.

PropertyDescriptionSource
Systematic Name (2S)-2,3-diaminopropanoic acid
Common Name L-2,3-diaminopropionic acid (L-Dap) nih.gov
Stereoconfiguration S-configuration at the α-carbon
Optical Rotation +24° (c=2, 0.5 M HCl)

Substrate Specificity and Enzyme Promiscuity in Alanine (B10760859) Metabolism

Enzymes involved in the metabolism of this compound exhibit a high degree of substrate specificity, which is crucial for the fidelity of metabolic pathways. For instance, the enzymes SbnA and SbnB in S. aureus are specific for their substrates, O-phospho-L-serine and L-glutamate, in the biosynthesis of L-Dap. nih.gov

However, the broader family of PLP-dependent enzymes, including aminotransferases, can exhibit a degree of promiscuity, acting on a range of substrates beyond their primary physiological one. unipr.it This promiscuity is a key factor in the evolution of new metabolic pathways. While specific data on the promiscuity of enzymes acting on this compound is limited, the general principles of enzyme evolution suggest that related enzymes may accept structurally similar amino acids. The study of different aminotransferase families reveals that while they share mechanistic features, they have evolved from multiple origins to cater to specific metabolic needs. nih.gov

Other Enzymatic Transformations and Bioreaction Engineering Applications

Beyond its role in transamination-like reactions, this compound is a substrate in other enzymatic conversions and has emerging applications in biocatalysis and bioreaction engineering.

Application of Enzymes Utilizing this compound in Biocatalysis

The enzymes that metabolize this compound and its derivatives have significant potential in biocatalysis for the synthesis of valuable compounds.

Antibiotic and Siderophore Synthesis: The biosynthetic pathways that produce antibiotics like tuberactinomycin (B576502) and zwittermicin A, and siderophores like staphyloferrin B, all utilize L-2,3-diaminopropionic acid as a key building block. wikipedia.orgnih.gov Understanding and harnessing the enzymes from these pathways, such as the SbnA/SbnB system, could enable the biotechnological production of these and related molecules.

Trapping Enzyme Intermediates: A novel application in bioreaction engineering involves the site-specific incorporation of 2,3-diaminopropionic acid into enzymes to replace catalytic serine or cysteine residues. nih.govresearchgate.net The amino group of the incorporated DAP can then form a stable amide bond with the substrate, effectively trapping the acyl-enzyme intermediate. nih.gov This technique provides a powerful tool for studying enzyme mechanisms and for the structural characterization of transient catalytic states. nih.gov

Synthesis of Chiral Building Blocks: The enzymatic production of L-2,3-diaminopropionic acid itself provides a valuable chiral building block for the synthesis of peptidomimetics and other complex organic molecules. researchgate.net

EnzymeReaction CatalyzedApplication in BiocatalysisSource
SbnA/SbnB L-2,3-diaminopropionic acid synthesisProduction of siderophores and their analogues nih.gov
2,3-diaminopropionate N-oxalyltransferase N3-oxalylation of L-2,3-diaminopropanoatePotential for synthesis of neurotoxin analogues for research wikipedia.org
DdaG/DdaF Amide bond formation with L-2,3-diaminopropionateSynthesis of peptide-based antibiotics acs.orgnih.gov
Engineered Enzymes with DAP Trapping of acyl-enzyme intermediatesMechanistic studies of enzymes nih.govresearchgate.net

Molecular Interactions and Recognition of Zwitterionic 2 Amino 3 Ammoniopropanoate

Non-Covalent Interactions Governing 2-Amino-3-ammoniopropanoate Behavior

The distinct chemical properties of zwitterionic alanine (B10760859) are largely a result of various non-covalent interactions. These forces, although weaker than covalent bonds, collectively play a crucial role in the structure and function of this amino acid in different environments.

In aqueous solutions, zwitterionic alanine actively participates in and is influenced by extensive hydrogen bonding networks. researchgate.netresearchgate.net Water molecules readily form hydrogen bonds with both the positively charged ammonium (B1175870) (-NH3+) and the negatively charged carboxylate (-COO-) groups. researchgate.net This interaction with water is critical for stabilizing the zwitterionic form. researchgate.netresearchgate.net Studies have shown that water molecules can form a bridge between the charged groups, further stabilizing the molecule's ionized state. researchgate.net The carboxylate group, in particular, shows a strong tendency to form hydrogen bonds with water. researchgate.netresearchgate.net The geometry of these hydrogen bonds, including their lengths and angles, can differ between the aqueous state and the crystalline solid state, highlighting the influence of the surrounding environment on its molecular structure. researchgate.netresearchgate.net

At protein interfaces, these hydrogen bonding capabilities are equally important. The -NH3+ and -COO- groups can form hydrogen bonds with polar and charged residues on protein surfaces, as well as with the peptide backbone. This ability to act as both a hydrogen bond donor and acceptor allows it to integrate into the complex hydrogen-bonding networks that stabilize protein structures.

The presence of formal positive and negative charges on the ammonium and carboxylate groups, respectively, leads to significant electrostatic interactions. nih.govnih.gov The distribution of these charges creates a large dipole moment, contributing to its solubility in polar solvents like water and its relative insolubility in nonpolar environments. libretexts.org These electrostatic forces are not only intramolecular, influencing the molecule's conformation, but also play a key role in its interactions with other charged or polar molecules. nih.govnih.gov For instance, the electrostatic attraction between the charged groups of zwitterionic alanine and ions in solution can influence the formation of molecular aggregates. nih.gov The nature and concentration of surrounding ions can modulate these interactions, affecting the stability and structure of such aggregates. nih.gov

Host-Guest Complexation and Artificial Receptor Design

The unique structural and electronic features of zwitterionic this compound make it a target for molecular recognition studies, where a "host" molecule is designed to selectively bind to the "guest" molecule, in this case, zwitterionic alanine.

The design of artificial receptors capable of selectively binding zwitterionic alanine is an active area of research. These synthetic hosts often utilize a combination of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, to achieve selective recognition. For example, macrocyclic compounds have been explored for their ability to form stable host-guest complexes with amino acid derivatives through multi-point recognition, involving hydrogen bonds and ion-dipole interactions. mdpi.com The specific geometry and arrangement of binding sites within the host molecule are crucial for achieving high selectivity for zwitterionic alanine over other similar molecules.

As alanine is a chiral molecule, existing in both L- and D-enantiomeric forms, the development of systems that can distinguish between these two forms is of significant interest. researchgate.netyoutube.com Enantioselective binding is often achieved by using chiral hosts that can interact differently with the two enantiomers of alanine. This chiral discrimination can be based on steric hindrance or the formation of diastereomeric complexes with different stabilities. rsc.org For instance, chiral metal-organic frameworks (MOFs) have been designed to exhibit enantioselective adsorption of alanine, where the chiral microenvironment within the MOF's pores plays a key role in the recognition process. rsc.org Spectroscopic techniques, such as UV-vis and NMR spectroscopy, are often employed to study and quantify the enantioselective recognition of alanine derivatives by synthetic receptors. rsc.orgnih.gov

Interactions with Biological Macromolecules and Supra-Molecular Assemblies

The interactions of this compound with biological macromolecules are fundamental to its role in biochemistry. As a building block of proteins, its interactions within the polypeptide chain and with other biomolecules are critical for protein folding, stability, and function. nih.gov The nature of the alanine side chain (a methyl group) makes it non-polar and relatively small, influencing its contribution to hydrophobic interactions within the protein core.

Furthermore, the zwitterionic nature of free alanine allows it to interact with various biological macromolecules and participate in supramolecular assemblies. These interactions are driven by a combination of electrostatic forces, hydrogen bonding, and hydrophobic effects. ljmu.ac.uk The ability of the charged groups to interact with complementary charges on proteins or other biomolecules contributes to the formation of specific and non-specific complexes that are essential for many biological processes. ljmu.ac.uk

Binding Site Analysis within Enzymes and Transporters

The binding of this compound to enzymes and transporters has been elucidated through structural and biochemical studies, revealing key interactions that facilitate its recognition and processing.

Diaminopropionate Ammonia-lyase (DAPAL): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the degradation of both D- and L-forms of diaminopropionate to pyruvate (B1213749) and ammonia (B1221849). nih.gov The crystal structure of Escherichia coli DAPAL reveals a homodimeric enzyme with a typical fold type II topology. nih.govnih.gov The active site is located at the interface between a large and a small domain. rcsb.org Structural analysis shows that upon binding of the PLP cofactor, the region around the active site transitions from a disordered to an ordered state, creating a conformation suitable for catalysis. nih.govnih.gov A proposed two-base mechanism involves the residues Asp120 and Lys77, which act as general bases to abstract a proton from the substrate. nih.govresearchgate.net The structure has also been captured with a PLP-linked aminoacrylate, a key reaction intermediate, bound in the active site. nih.gov

Alanine-Serine-Cysteine Transporter 2 (ASCT2): This transporter, primarily known for moving neutral amino acids, has been shown to bind and transport L-2,3-diaminopropionic acid. portlandpress.com Molecular docking studies have provided insights into the specific interactions within the binding site. The model suggests that the α-carboxyl group of the bound L-DAP forms interactions with the side-chain nitrogen of asparagine 471 (N471) and the backbone nitrogen of serine 353 (S353). portlandpress.com Concurrently, the α-amino group of L-DAP is predicted to interact with the main-chain carbonyl group of serine 351 (S351) and the side chain of aspartate 464 (D464). portlandpress.com These interactions underscore the transporter's ability to accommodate a substrate with a short, basic side chain, expanding its known substrate specificity. portlandpress.com

SulM Adenylation Domain: In the biosynthesis of the monobactam antibiotic sulfazecin, the nonribosomal peptide synthetase SulM incorporates L-2,3-diaminopropionate. acs.org The adenylation domain of this enzyme is responsible for recognizing and activating the amino acid, highlighting another instance of specific enzymatic machinery evolved to handle this unique substrate.

Table 1: Molecular Interactions of this compound in Binding Sites

ProteinInteracting ResiduesType of InteractionSubstrate Group InvolvedReference
Diaminopropionate Ammonia-lyase (DAPAL) Asp120, Lys77Catalysis (Proton Abstraction)Amino groups nih.gov, researchgate.net
Pyridoxal 5'-phosphate (PLP)Covalent linkage (Schiff base)α-Amino group nih.gov, nih.gov
ASCT2 Transporter Asn471, Ser353Hydrogen Bondingα-Carboxyl group portlandpress.com
Ser351, Asp464Hydrogen Bondingα-Amino group portlandpress.com

Role in Protein Structure Stabilization and Folding

While not a component of ribosomally synthesized proteins, 2,3-diaminopropionic acid (Dap) has been extensively used in synthetic peptides and for studying enzyme mechanisms, revealing its capacity to influence and stabilize protein structures in specific contexts.

The primary contribution of Dap stems from its second amino group (the β-amino group). When incorporated into a peptide chain, the pKa of this β-NH2 group is significantly lower (around 6.3-7.5) compared to the ε-amino group of lysine (B10760008) (around 10.5). nih.govnih.gov This property makes peptides containing Dap sensitive to pH fluctuations within the physiological range. nih.gov For instance, the protonation state of the β-amino group can change during endosomal acidification (from pH ~7.4 to ~5.5), which can trigger significant conformational changes in the peptide backbone. nih.gov

This unique characteristic allows Dap to:

Create pH-Sensitive Peptides: Peptides can be designed to adopt different structures or release cargo in response to specific pH environments, such as those found in endosomes or tumor microenvironments. nih.gov

Enhance Proteolytic Resistance: The incorporation of this non-natural amino acid can increase the resistance of peptides to degradation by proteases.

Form Unique 3D Structures: When used as a branching point in peptide synthesis, Dap's vicinal amino and carboxyl functions allow for the creation of quasi-tripodal, three-dimensional structures that are highly effective at chelating metal ions, thereby stabilizing specific conformations. researchgate.net

Stabilize Enzyme Intermediates for Study: A powerful biochemical application involves replacing a catalytic cysteine or serine residue in an enzyme's active site with synthetically incorporated Dap. The β-amino group of Dap can attack the substrate to form a stable amide bond, effectively trapping what would normally be a transient acyl-enzyme intermediate. nih.gov This technique provides a static snapshot of the enzyme-substrate complex, greatly facilitating structural and mechanistic studies. nih.gov

Table 2: Research Findings on the Structural Role of this compound

Application AreaResearch FindingStructural ImplicationReference
pH-Sensitive Peptides The β-amino group of Dap has a pKa of ~6.3, making it responsive to endosomal pH changes.Induces large-scale conformational changes in peptides as pH drops from 7 to 5. nih.gov
Enzyme Mechanism Studies Replacing catalytic Ser/Cys with Dap traps acyl-enzyme intermediates.Forms a stable amide bond with the substrate, allowing for structural characterization of transient states. nih.gov
Peptidomimetics Dap's dual amine groups enable unique hydrogen-bonding networks.Enhances binding specificity and proteolytic resistance; alters peptide helicity.
Metal Chelation Used as a branching unit, Dap creates tripodal ligands.Stabilizes peptide conformation for cooperative binding of metal ions (e.g., Cu2+). researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Amino 3 Ammoniopropanoate

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical (QM) methods are fundamental tools for elucidating the intrinsic properties of 2-amino-3-ammoniopropanoate at the electronic level. These calculations provide precise information on molecular geometry, conformational stability, and electronic structure.

Density Functional Theory (DFT) has been extensively used to investigate the conformational landscape of 2,3-diaminopropionic acid (DAP) and its derivatives. nih.govacs.orgacs.org These studies are crucial for understanding how intramolecular interactions, such as hydrogen bonding, govern the molecule's preferred shapes and associated energies.

Computational studies on acetylated dipeptide ions containing DAP have utilized the ωB97X-D/6-311+G(d) level of theory to identify and characterize a set of low-energy conformations. nih.govacs.org The analysis revealed that strong hydrogen-bonding interactions between the charged side-chain amino group (-NH3+) and amide carbonyl groups are significant stabilizing factors. nih.govacs.org This interaction is particularly effective in sequestering the positive charge at the amino group. nih.govacs.org

Hybrid DFT calculations, such as those at the B3LYP/6-311++G**//B3LYP/6-31+G* level, have also been employed to support experimental measurements of proton affinities for DAP and its homologues. acs.org These theoretical results for the lowest energy conformers provide a robust validation for experimentally derived thermochemical data. acs.org The conformational analysis via DFT helps to rationalize the observed pKa values of the amino groups, which are highly sensitive to the local electronic and steric environment created by peptide bond formation and intramolecular interactions. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in the Study of 2,3-Diaminopropionic Acid and its Derivatives This table is illustrative of the methods mentioned in the literature for studying DAP-containing systems.

Computational Method Basis Set Application Focus Reference
ωB97X-D6-311+G(d)Calculation of low-energy conformations and theoretical IR spectra. nih.govacs.org
B3LYP6-311++G** // 6-31+GCalculation of thermochemical values (e.g., proton affinity) and optimized structures of lowest energy conformers. acs.org
mPW1PW91 / B3LYP6-31GAnalysis of electrostatic interactions and transition state geometries in related systems. acs.org

To achieve higher accuracy, particularly for electronic properties and weak interactions, ab initio and post-Hartree-Fock methods are employed. For oligopeptides containing 2,3-diaminopropionic acid, such calculations provide a deeper understanding of the electronic structure and wavefunction characteristics. researchgate.net

In studies of DAP-containing dipeptides, theoretical IR spectra calculated using DFT were further refined with post-Hartree-Fock methods. acs.org Specifically, calculations at the MP2/6-311++G(2d,p) level of theory were performed on the DFT-optimized geometries (ωB97X-D/6-311+G(d)) to generate more accurate, Boltzmann-averaged IR spectra for comparison with experimental data. acs.org This multi-level approach leverages the efficiency of DFT for geometry optimization and the higher accuracy of MP2 for energy and vibrational frequency calculations, leading to a more robust analysis of the molecule's electronic and vibrational characteristics.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of this compound in a condensed phase, particularly in aqueous solutions. These simulations model the explicit interactions between the solute and solvent molecules over time, offering insights into solvation structures and the influence of the environment on the zwitterion's stability.

MD simulations reveal the intricate structure of water molecules surrounding the zwitterionic amino acid. The charged functional groups, the carboxylate (-COO⁻) and the ammonium (B1175870) (-NH3⁺), strongly influence the local water structure through charge-dipole interactions. nih.govdiva-portal.org Setting up these simulations involves placing the molecule in a simulation box, which is then filled with a pre-calculated water model, such as the common three-site TIP3P model. bonvinlab.org

Simulations show that for zwitterionic amino acids, the charged groups have a strong organizing effect on the surrounding water molecules. diva-portal.org The analysis of these simulations can focus on the behavior of solvent and cosolvent molecules, treating them as molecular probes to understand their distribution and dynamics around the solute. livecomsjournal.org This approach can identify key interaction sites and characterize the solvation shell, which is critical for understanding how the molecule interacts with its biological environment. diva-portal.orglivecomsjournal.org

The stability of the this compound zwitterion is profoundly influenced by the surrounding solvent. In aqueous solution, strong interactions with water molecules stabilize the charged groups, favoring the zwitterionic form over the neutral tautomer. nih.govdiva-portal.org MD simulations have shown that for some zwitterions, favorable water-water interactions in the solvation shell contribute significantly to this stability. diva-portal.org

Furthermore, the solvent environment, including factors like polarity and hydrogen bonding capabilities, directly impacts the protonation states of the amino and carboxyl groups. Experimental and theoretical studies show that the pKa of the β-amino group in DAP is significantly lowered when it is part of a peptide chain compared to its free acid form. nih.gov This shift is attributed to the electron-withdrawing effects of peptide bonds, intramolecular hydrogen bonding, and Coulombic interactions, all of which are mediated by the surrounding solvent molecules. nih.gov The zwitterionic state is thus a dynamic equilibrium, sensitive to both the intramolecular structure and the external solvent environment.

Theoretical Spectroscopic Characterization and Validation

A powerful application of computational modeling is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the theoretical models.

Detailed computational studies have successfully predicted the infrared spectra of DAP-containing molecules. nih.govacs.org Theoretical IR spectra for various low-energy conformations of acetylated DAP dipeptides were calculated using DFT (ωB97X-D/6-311+G(d)). nih.govacs.org By comparing the Boltzmann-averaged theoretical spectra with experimental infrared multiple photon dissociation (IRMPD) spectra, a good match was found, allowing for detailed characterization of the experimental results. nih.govacs.org For instance, a downshift in the characteristic amide I band in the calculated spectrum correctly predicted a stronger hydrogen-bonding interaction in one isomer over another. nih.govacs.org

DFT calculations are also used to predict how hydrogen bonding interactions affect infrared frequencies and to compute NMR chemical shifts. researchgate.netresearchgate.net Although these examples often involve derivatives, the methodology is directly applicable to this compound for assigning experimental spectra and understanding how structural features translate into spectroscopic signatures.

Table 2: Comparison of Theoretical and Experimental Spectroscopic Approaches for DAP Systems This table summarizes the synergy between computational and experimental spectroscopy as described in the literature.

Spectroscopic Property Theoretical Method Experimental Technique Key Finding Reference
Vibrational Frequencies (IR)DFT (ωB97X-D/6-311+G(d))Infrared Multiple Photon Dissociation (IRMPD)Averaged theoretical spectra show good agreement with experimental spectra, validating conformational assignments. nih.govacs.org
Vibrational Frequencies (IR)DFTB (Density Functional based Tight Binding)FT-IRUsed to study the effect of hydrogen bonding on vibrational frequencies. researchgate.net
NMR Chemical ShiftsDFT (B3LYP/6-311+G(d,p))¹H NMR, ¹³C NMRCalculated chemical shifts show good agreement with experimental data for related structures. researchgate.net

Prediction and Assignment of Infrared (IR) Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and assigning the infrared (IR) vibrational frequencies of this compound. These calculations help in interpreting experimental IR spectra by providing a theoretical basis for the observed absorption bands.

Theoretical studies, such as those performed at the B3LYP/6-311++G(d,p) level of theory, have been successful in modeling the vibrational spectra of related β-amino acids. wjarr.com For the zwitterionic form of 3-aminobutanoic acid, a similar β-amino acid, DFT calculations have shown that a stable structure is achievable in a water solvent medium. wjarr.com This approach helps in understanding the influence of intermolecular hydrogen bonding, particularly the –N-H∙∙∙O interactions, which are characteristic of amino acids in their zwitterionic state. wjarr.com

The vibrational frequencies of key functional groups in similar amino acids have been computationally predicted and compared with experimental data. For instance, in 3-aminobutanoic acid, the CH stretching vibrations are predicted in the 2900-3100 cm⁻¹ region. wjarr.com The characteristic broad absorption seen in the experimental FT-IR spectrum of β-amino acids, typically in the 2000-3500 cm⁻¹ range, is attributed to the intermolecular H-bonding of the -NH₃⁺ group. wjarr.com

Below is a table summarizing the predicted and observed IR vibrational frequencies for functional groups analogous to those in this compound, based on studies of similar molecules.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
-NH₃⁺StretchingVaries with H-bondingBroad band ~2000-3500 wjarr.com
-COO⁻Asymmetric Stretch~1600-1650~1600-1650
-COO⁻Symmetric Stretch~1400-1450~1400-1450
C-HStretching~2900-3100 wjarr.com~2800-3000 docbrown.info
C-NStretching~1020-1250 docbrown.info~1020-1250 docbrown.info
N-HBending~1580-1650 docbrown.info~1580-1650 docbrown.info

This table presents generalized data for β-amino acids and related compounds. Specific values for this compound may vary.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Computational NMR chemical shift analysis is a powerful tool for validating molecular structures and understanding the electronic environment of nuclei. Theoretical calculations of NMR chemical shifts for this compound can be correlated with experimental data to confirm its structure.

For zwitterionic β-alanine, experimental ¹H NMR data in D₂O shows signals around 2.55 ppm and 3.17 ppm. nih.gov The ¹³C NMR spectrum in water exhibits peaks at approximately 36.32 ppm, 39.49 ppm, and 181.00 ppm, corresponding to the Cα, Cβ, and carboxyl carbons, respectively. nih.gov

Computational methods can predict these chemical shifts. pdx.edu The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. For instance, ¹⁵N NMR chemical shifts are also of interest, though they can be challenging to predict and observe experimentally due to quadrupolar broadening in ¹⁴N and low sensitivity of ¹⁵N. huji.ac.il

A comparison of experimental and computationally predicted NMR chemical shifts for the core structure of β-alanine is provided below.

NucleusExperimental Chemical Shift (ppm) in D₂O/H₂ONotes
¹H (α-CH₂)~2.55 nih.gov
¹H (β-CH₂)~3.17 nih.gov
¹³C (α-CH₂)~36.32 nih.gov
¹³C (β-CH₂)~39.49 nih.gov
¹³C (COO⁻)~181.00 nih.gov

Experimental values are for β-alanine, the parent compound of this compound.

Potential Energy Surface (PES) Mapping for Isomerization and Proton Transfer Processes

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape and reaction pathways of a molecule. huntresearchgroup.org.uk For this compound, PES mapping can elucidate the energetics of isomerization and intramolecular proton transfer processes.

The PES is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. mdpi.com By mapping this surface, stable conformations (energy minima) and transition states (saddle points) can be identified. huntresearchgroup.org.uk This provides insights into the relative stability of different isomers and the energy barriers for their interconversion. huntresearchgroup.org.ukresearchgate.net

For amino acids, a key process to study is the proton transfer from the carboxylic acid group to the amino group to form the zwitterion. The stability of the neutral versus the zwitterionic form can be highly dependent on the environment (gas phase vs. solvent). scirp.org Computational studies have shown that for β-amino acids, the zwitterionic form is significantly stabilized by polar solvents. scirp.org

The PES can also be used to study the rotational barriers around single bonds, leading to different conformers. The relative energies of these conformers determine their population at a given temperature. Theoretical models can predict these energy differences, which can be challenging to determine experimentally. scirp.org

Advanced Analytical Methodologies for the Study of 2 Amino 3 Ammoniopropanoate in Biological Systems

Chromatographic Separation Techniques and Quantitative Analysis

Chromatographic methods are fundamental to the analysis of amino acids, providing the necessary separation from interfering compounds in biological samples. Both high-performance liquid chromatography and gas chromatography have been adapted for the analysis of 2-amino-3-ammoniopropanoate and its derivatives.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography is a versatile technique for the analysis of polar, non-volatile compounds like amino acids. For this compound, several HPLC-based approaches have been developed, often involving derivatization to enhance detection or employing specialized column chemistries for retention of polar analytes.

One effective method for the analysis of N-oxalyl derivatives of 2,3-diaminopropionic acid utilizes hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). nih.gov HILIC is particularly suited for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. nih.gov An isocratic elution allows for the separation of both α- and β-isomers. nih.gov

Alternatively, reversed-phase HPLC can be employed, typically requiring a pre-column derivatization step to improve the chromatographic behavior and detectability of the amino acid. Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) introduces a fluorescent tag, enabling sensitive detection by a fluorescence detector. nih.gov

Table 1: HPLC Methodologies for this compound Derivatives

Analytical Technique Column Type Mobile Phase Derivatization Detection Reference
HPLC-MS/MS HILIC Isocratic gradient None MS/MS nih.gov

Gas Chromatography (GC) Applications in Amino Acid Profiling

Gas chromatography is a powerful technique for the analysis of volatile compounds. Due to the low volatility of amino acids, a derivatization step is mandatory prior to GC analysis. sigmaaldrich.comthermofisher.com This process replaces active hydrogens on the polar functional groups with nonpolar moieties, increasing the volatility of the analyte. sigmaaldrich.com

For the analysis of β-alanine analogues, derivatization to their N-trifluoroacetyl isopropyl esters has been utilized, allowing for separation on a chiral stationary phase. nih.gov Another common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comthermofisher.com These reagents convert the amino acid into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comthermofisher.com

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers enhanced separation and identification capabilities for complex biological samples. nih.gov This technique has been applied to detect trace amounts of structurally related amino acids in brain tissue extracts. nih.gov

Table 2: GC Derivatization Reagents for Amino Acid Analysis

Derivatization Reagent Abbreviation Derivative Formed Reference
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Trimethylsilyl (TMS) thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide MTBSTFA tert-butyldimethylsilyl (TBDMS) sigmaaldrich.com

Electrophoretic Approaches for Enhanced Resolution

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field, offering high resolution for the analysis of charged species like amino acids.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), is a high-efficiency separation technique well-suited for the analysis of amino acids and their derivatives. CZE has been successfully applied to the separation of 3-(N-Oxalyl)-L-2,3-diaminopropanoic acid and its α-isomer in plant extracts. acs.org The technique has also been used to study the kinetics of thermal isomerization between the neurotoxic β-isomer and its non-toxic α-isomer. rsc.org The high resolving power of CZE allows for the separation of these closely related isomers, which can be challenging with other methods. acs.orgrsc.org

Mass Spectrometry (MS) Applications in Metabolic Tracing and Proteomics

Mass spectrometry is a highly sensitive and specific detection method that can be coupled with chromatographic or electrophoretic separation techniques. It plays a pivotal role in identifying and quantifying metabolites and in tracing their fate in biological systems.

Isotope-Labeled this compound for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. This is often achieved by introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) and tracking its incorporation into downstream metabolites. nih.goveurisotop.com

Stable isotope-labeled L-2,3-diaminopropionic acid can be used as a tracer to be followed via liquid chromatography-mass spectrometry (LC-MS). By monitoring the mass shifts in metabolites over time, it is possible to elucidate the metabolic pathways in which this compound participates. nih.gov For example, studies in Salmonella enterica have shown that L-2,3-diaminopropionate can generate diverse metabolic stresses, indicating its interaction with several metabolic pathways. nih.gov The use of isotope-labeled tracers can provide quantitative data on the flux through these affected pathways. eurisotop.com

Spectroscopic Techniques for Structural Elucidation in Complex Matrices

Spectroscopic methods are indispensable for determining the molecular structure and conformation of compounds like this compound, especially within the intricate environment of biological matrices. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint, providing detailed information about atomic arrangement, bond vibrations, and electronic properties.

Advanced NMR Spectroscopy in Solution and Solid-State

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for investigating the structure and dynamics of biological molecules at the atomic level. bruker.com It can provide precise information on the three-dimensional structure of molecules in both solution and solid states. bruker.com For this compound, NMR helps to identify the connectivity of atoms and the spatial arrangement of its functional groups.

In solution-state NMR, molecules are analyzed in a solvent, which allows for the observation of sharp, well-resolved signals corresponding to individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. An HSQC spectrum correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, aiding in the unambiguous assignment of signals in complex spectra. np-mrd.org The analysis of synthetic derivatives of 2,3-diaminopropanoic acid has been confirmed using both ¹H and ¹³C-NMR spectroscopy. nih.gov

Solid-state NMR (ssNMR) is employed to study molecules in their native, solid form, such as when embedded in cell membranes or as part of larger biological aggregates. While ssNMR spectra can be more complex due to anisotropic interactions, they provide invaluable data on molecular conformation and intermolecular interactions that are lost in solution.

The following table summarizes typical NMR chemical shifts observed for the core structure of 2,3-diaminopropanoic acid.

Interactive Table 1: NMR Data for 2,3-Diaminopropanoic Acid Core Structure

Nucleus Atom Position Typical Chemical Shift (ppm) Notes
¹H Hα (C2) ~3.8 - 4.2 Chemical shift is influenced by the protonation state of adjacent amino and carboxyl groups.
¹H Hβ (C3) ~3.1 - 3.5 Appears as a multiplet due to coupling with Hα.
¹³C C1 (Carboxyl) ~170 - 175 The carboxyl carbon is typically downfield.
¹³C C2 (α-carbon) ~50 - 55 Shift is characteristic for α-carbons in amino acids.
¹³C C3 (β-carbon) ~40 - 45 The carbon atom adjacent to the second amino group.

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature.

Raman and Infrared Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a characteristic molecular "fingerprint" based on the unique vibrational modes of a molecule's chemical bonds. nih.gov These methods are rapid, non-destructive, and can be applied to a wide range of biological samples. nih.gov The resulting spectrum, which plots intensity versus frequency (typically in wavenumbers, cm⁻¹), is unique to a specific compound, allowing for its identification and structural characterization. nih.gov The so-called "fingerprint region" is particularly rich in information about the vibrations of a molecule's skeletal structure. nih.govspectroscopyonline.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, rocking). The zwitterionic nature of this compound gives rise to characteristic absorption bands. For instance, the carboxylate group (COO⁻) typically shows a strong asymmetric stretching vibration. In the related zwitterion betaine, this band is located around 1625 cm⁻¹. nih.gov The N-H bending vibrations from the amino (-NH₂) and ammonio (-NH₃⁺) groups also produce distinct signals.

Raman Spectroscopy: Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light, usually from a laser. mdpi.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric bonds and non-polar functional groups. For this compound, Raman spectroscopy can effectively probe the C-C backbone, as well as symmetric stretching modes of the carboxylate group and various C-H vibrations. spectroscopyonline.com Together, IR and Raman spectra provide a comprehensive vibrational profile for structural fingerprinting. researchgate.net

The following table outlines the key vibrational modes for the functional groups found in this compound.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Technique
N-H Stretch -NH₃⁺ / -NH₂ 3200 - 2800 IR, Raman
C-H Stretch -CH₂- / -CH- 3000 - 2850 IR, Raman
C=O Stretch (Asymmetric) -COO⁻ 1650 - 1590 IR
N-H Bend -NH₃⁺ / -NH₂ 1650 - 1500 IR
C-H Bend -CH₂- / -CH- 1470 - 1350 IR, Raman
C-N Stretch C-NH₃⁺ / C-NH₂ 1250 - 1020 IR, Raman
C-C Stretch C-C Backbone 1100 - 800 Raman

Future Directions and Emerging Research Avenues for 2 Amino 3 Ammoniopropanoate

Systems Biology Integration and Multi-Omics Data Analysis

To date, research on 2,3-diaminopropionic acid (DAP) has largely focused on specific pathways. A holistic understanding of its impact on cellular physiology is the next frontier. Systems biology, through the integration of multi-omics data, offers a powerful approach to map the comprehensive cellular response to DAP. By combining transcriptomics, proteomics, and metabolomics, researchers can construct detailed models of how DAP perturbs cellular networks.

Future studies could investigate the effects of DAP accumulation, a condition known to cause metabolic stress and inhibit the biosynthesis of proline, coenzyme A, and isoleucine in bacteria like Salmonella enterica. nih.gov A multi-omics approach would not only validate these findings but also uncover the full spectrum of affected pathways, from gene expression changes to alterations in protein abundance and the broader metabolome. nih.govfrontiersin.org Such analyses could reveal novel regulatory roles for DAP, potentially identifying it as a signaling molecule that modulates cellular states in response to environmental cues like nutrient limitation.

Table 1: Proposed Multi-Omics Experimental Design for Studying DAP Effects

Omics Layer Technique Objective Potential Insights
Transcriptomics RNA-Seq Quantify changes in gene expression in response to varying DAP concentrations. Identify transcription factors and gene regulatory networks activated or repressed by DAP.
Proteomics Quantitative Mass Spectrometry (e.g., SWATH-MS, TMT) Measure global changes in protein abundance and post-translational modifications. Uncover downstream effects of transcriptional changes and identify proteins directly targeted or allosterically regulated by DAP.
Metabolomics Untargeted and Targeted LC-MS/GC-MS Profile changes in the cellular metabolome to map metabolic rerouting. Provide a functional readout of cellular stress and identify specific enzymatic steps inhibited or activated by DAP. nih.gov

| Fluxomics | Isotope-Assisted Metabolic Flux Analysis | Trace the flow of metabolites through metabolic pathways using isotope-enriched DAP. | Quantify the dynamic contribution of DAP to various metabolic pathways and assess its impact on central carbon metabolism. nih.gov |

Development of Novel Biosensors and Probes for In Situ Detection

The ability to detect and quantify DAP in real-time within biological systems is crucial for understanding its dynamic roles. Currently, there is a lack of biosensors specifically designed for DAP. Future research should focus on developing novel biosensors and fluorescent probes for its sensitive and selective in situ detection.

The design of such biosensors could be modeled on successful strategies used for other amino acids. researchgate.net This typically involves two core components: a highly specific biological recognition element and a transducer that converts the binding event into a measurable signal. mdpi.com A primary challenge will be the discovery or engineering of an enzyme, such as an oxidase or dehydrogenase, that specifically recognizes DAP. Once identified, this bioreceptor could be immobilized on an electrode surface.

Electrochemical methods, such as amperometry, are promising for transduction, as they can detect products of the enzymatic reaction, like hydrogen peroxide, providing a signal proportional to the DAP concentration. mdpi.comnih.gov The sensitivity and stability of these sensors could be significantly enhanced by incorporating nanomaterials like gold nanoparticles or carbon nanotubes, which improve conductivity and enzyme loading. researchgate.netacs.org

Table 2: Comparison of Potential Biosensor Designs for DAP Detection

Sensor Type Biorecognition Element Transduction Method Advantages Challenges
Amperometric DAP-specific Oxidase/Dehydrogenase Measures current from redox reactions (e.g., H₂O₂). mdpi.com High sensitivity, rapid response, low cost. Susceptibility to interference from other electroactive species.
Potentiometric Ion-Selective Electrode with DAP-binding membrane Measures potential change upon DAP binding. Simple design, wide dynamic range. Lower sensitivity compared to amperometric sensors.

| Optical/Fluorescent | Engineered DAP-binding protein or fluorescent probe | Detects changes in fluorescence intensity or wavelength. | Enables real-time imaging in living cells, high specificity. | Photobleaching, potential for cellular toxicity of probes. |

Advanced Synthetic Strategies for Isotope-Enriched 2-Amino-3-ammoniopropanoate

Isotopically labeled molecules are indispensable tools for modern biological research, enabling the precise tracking of metabolic pathways and quantification of fluxes. nih.gov The development of advanced synthetic strategies for producing isotope-enriched DAP is a critical step for future research. While various chemical syntheses for DAP exist, often starting from precursors like D-serine, these methods need to be adapted for the efficient incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium). mdpi.comnih.gov

Future work will involve the chemo-enzymatic synthesis of DAP using isotopically labeled starting materials. For instance, a synthetic route starting with labeled L-serine could be employed to produce DAP with isotopes at specific positions. nih.govresearchgate.netnih.gov These labeled variants are essential for isotope-assisted metabolic flux analysis (iMFA), which can quantitatively map the metabolic fate of DAP within a cell. nih.govacs.orgresearchgate.net Furthermore, isotope-enriched DAP can serve as an internal standard for accurate quantification in complex biological samples by mass spectrometry and can be used in nuclear magnetic resonance (NMR) studies to probe enzyme active sites and protein-ligand interactions.

Elucidation of Undiscovered Biochemical Functions and Regulatory Roles

While DAP is known as a building block for natural products like the antibiotic viomycin (B1663724) and the siderophore staphyloferrin B, its broader biochemical functions are not well understood. nih.govwikipedia.org Research indicates that DAP accumulation can induce metabolic stress, suggesting it may act as a metabolic regulator or enzyme inhibitor. nih.govsolubilityofthings.com A key future direction is to identify the direct molecular targets of DAP to elucidate these undiscovered roles.

One innovative approach involves genetically encoding DAP in place of catalytic serine or cysteine residues in enzymes. nih.gov This technique can trap transient acyl-enzyme intermediates by forming a stable amide bond, allowing for the identification of enzymes that interact with DAP or its metabolites. nih.gov Studies have already shown that DAP can inhibit enzymes like threonine deaminase (IlvA) and potentially pantothenate synthetase, disrupting isoleucine and coenzyme A biosynthesis, respectively. nih.gov Future research should expand on these findings to screen for other protein targets, potentially revealing roles for DAP in signaling cascades, post-translational modifications, or as a competitive inhibitor in a wider range of metabolic pathways.

Role in Astrobiological Research and the Origin of Life

The discovery of 2,3-diaminopropionic acid in the Murchison meteorite has positioned it as a molecule of significant interest in astrobiology and research into the origin of life. nih.govpnas.orgresearchgate.net Its presence in this primitive carbonaceous chondrite suggests that it was part of the inventory of organic molecules available on the early Earth, delivered by asteroids and comets. nih.govwikipedia.org

Future astrobiological research will likely focus on several key questions. One area is understanding DAP's role in prebiotic polymerization. Studies comparing the spontaneous oligomerization of proteinaceous amino acids with nonproteinaceous ones like DAP have found that DAP condenses less efficiently. uni.lupnas.org This raises important questions about the chemical principles that guided the selection of the 20 canonical amino acids for protein synthesis. Further experiments simulating prebiotic "dry-down" conditions could explore whether DAP could form short peptides or depsipeptides, potentially with catalytic activity, that may have acted as precursors to proteins. uni.lunih.gov

Additionally, the racemic (equal amounts of L and D enantiomers) nature of DAP found in the Murchison meteorite provides a baseline for studying the origins of homochirality—life's exclusive use of L-amino acids. nih.govpnas.org Investigating the stability and reactivity of DAP under simulated interstellar or early Earth conditions, including exposure to ultraviolet circularly polarized light, could provide clues as to whether abiotic factors could have led to an enantiomeric excess of one form over the other.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-3-ammoniopropanoate, and how can reaction conditions be fine-tuned to improve yield?

  • Methodology : The synthesis can involve nucleophilic substitution or amidation reactions. For example, reacting halogenated propanoic acid derivatives with ammonia under controlled pH and temperature (e.g., 0–5°C in aqueous ammonia) minimizes side reactions like over-alkylation. Catalysts such as triethylamine may enhance reaction efficiency, while solvents like dichloromethane stabilize intermediates .
  • Data-driven optimization : Use Design of Experiments (DoE) to vary parameters (e.g., molar ratios, solvent polarity) and monitor yields via HPLC or NMR. Kinetic studies (e.g., time-resolved FTIR) can identify rate-limiting steps .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR resolves proton environments (e.g., NH₂ vs. NH₃⁺ groups) and confirms stereochemistry. Chemical shifts for NH₃⁺ typically appear downfield (~8–9 ppm) .
  • IR : Stretching frequencies for NH₃⁺ (~3200 cm⁻¹) and carboxylate (~1600 cm⁻¹) confirm ionic interactions .
    • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) provides bond lengths and angles. For example, the NH₃⁺ group in 2-ammonio-3-(4-nitrophenyl)propanoate forms hydrogen bonds with carboxylate oxygens (mean σ(C–C) = 0.005 Å) .

Q. How can researchers ensure the purity of this compound, and what analytical standards should be applied?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients resolves impurities. Compare retention times with certified reference materials .
  • Titration : Potentiometric titration quantifies free amino and carboxyl groups. For ionic derivatives, ion-exchange chromatography isolates charged species .

Advanced Research Questions

Q. How do solvent polarity and pH influence the tautomeric equilibrium between zwitterionic and neutral forms of this compound?

  • Methodology : Use pH-dependent ¹H NMR in D₂O to track protonation states. At pH < 2, the carboxylate group is protonated (neutral form), while NH₃⁺ dominates at pH > 7. Solvent effects (e.g., dielectric constant of DMSO vs. water) shift equilibria, quantified via van’t Hoff analysis .
  • Thermodynamic data : Enthalpy changes (ΔH) for tautomerization can be derived from isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Case study : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., ionic strength affecting ligand binding) or assay interference (e.g., autofluorescence). Validate results using orthogonal methods:

  • Surface plasmon resonance (SPR) to measure binding kinetics.
  • Isothermal titration calorimetry (ITC) to confirm enthalpy-driven interactions .
    • Statistical rigor : Apply Bland-Altman analysis to compare inter-lab variability .

Q. How can computational modeling guide the design of this compound-based inhibitors for biomedical applications?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., enzymes with active-site carboxylate motifs). Validate with MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., nitro or hydroxyl groups at the phenyl ring) with inhibitory potency (IC₅₀) using Hammett σ constants .

Q. What experimental precautions are critical for handling this compound in vivo studies?

  • Toxicity screening : Conduct acute toxicity assays in model organisms (e.g., zebrafish embryos) to determine LD₅₀. Monitor renal clearance via LC-MS/MS in plasma/urine .
  • Ethical compliance : Follow institutional review board (IRB) protocols for human cell line use, including informed consent for primary cell sourcing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.